molecular formula C19H22N2O B123159 Epicinchonidine CAS No. 550-54-9

Epicinchonidine

Cat. No.: B123159
CAS No.: 550-54-9
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-LSOMNZGLSA-N
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Description

Epicinchonidine is a stereoisomer and pseudo-enantiomer of cinchonidine, belonging to the cinchona alkaloid family. Cinchona alkaloids have been historically significant due to their diverse chiral skeletons and tunable reactions. This compound is primarily used as an alternative to quinine for treating malaria .

Preparation Methods

Epicinchonidine can be synthesized through the O-tosylation of natural cinchona alkaloids. This process involves a biphasic reaction with tributylamine as a catalyst and tosyl chloride as the reagent. The hydrolysis of the O-tosyl derivatives leads to the formation of 9-epibases, including this compound . Industrial production methods often involve the extraction of cinchona alkaloids from the bark of cinchona trees, followed by chemical modifications to obtain this compound .

Chemical Reactions Analysis

Epicinchonidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Epicinchonidine is similar to other cinchona alkaloids, such as quinine, quinidine, and cinchonidine. it is unique due to its specific stereochemistry and its ability to form stable pnicogen bonds. This makes it particularly useful in asymmetric synthesis and catalysis . Other similar compounds include:

Properties

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-LSOMNZGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314486
Record name (8α,9S)-Cinchonan-9-ol
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

550-54-9, 118-10-5
Record name (8α,9S)-Cinchonan-9-ol
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Record name Epicinchonidine
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Record name Cinchonan-9-ol, (9S)-
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Record name (8α,9S)-Cinchonan-9-ol
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Record name Cinchonine
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Record name EPICINCHONIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes epicinchonidine and its derivatives interesting for pharmaceutical applications?

A1: this compound, a Cinchona alkaloid, and its derivatives have demonstrated potential in various biological applications. Research shows that this compound-1,2,3-triazole compounds exhibit antimalarial activity against the Plasmodium falciparum parasite, with IC50 values ranging from 2.0 to 6.8 µM []. Additionally, these compounds have shown promising anti-proliferative activity against tumor cells with a low GI50 value of 8.1 µM, while exhibiting no cytotoxicity towards the healthy cell line BJ-hTERT []. This selective toxicity towards cancerous cells makes them attractive candidates for further development as anticancer agents.

Q2: How is this compound employed in asymmetric organic synthesis?

A2: this compound and its derivatives are widely studied as chiral organocatalysts in asymmetric synthesis. One application is in the enantioselective alkylation of N- (diphenylmethylene)glycine esters, a crucial step in synthesizing optically pure α-amino acids []. Researchers have developed polystyrene-supported this compound ammonium salts that act as efficient phase-transfer catalysts for this reaction. This immobilization on a solid support enables easy recovery and reuse of the catalyst, offering a sustainable approach to asymmetric synthesis.

Q3: How do structural modifications of this compound impact its catalytic activity?

A3: Modifying the structure of this compound significantly influences its catalytic activity and selectivity. For instance, incorporating a 9-amino-9-deoxy-epicinchonidine moiety onto magnetic nanoparticles (MNPs) yields a highly efficient and recoverable catalyst for asymmetric aldol reactions []. These MNP-supported catalysts demonstrate excellent activity and stereoselectivity in the aldol reactions of cyclohexanone with various benzaldehydes, achieving high yields and enantiomeric excesses []. This highlights how strategic structural modifications can enhance the catalytic properties of this compound derivatives.

Q4: Have computational methods been used to understand the catalytic activity of this compound derivatives?

A4: Yes, Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of action and enantioselectivity of this compound-based catalysts []. For example, DFT studies on epicinchona-thiourea hybrid catalysts revealed the origin of stereoselectivity in the decarboxylative protonation of α-amino malonate hemiesters []. These calculations identified key hydrogen-bonding interactions within the catalyst-substrate complex that dictate the stereochemical outcome of the reaction, providing valuable insights for designing more efficient and selective catalysts.

Q5: What are the limitations of using this compound derivatives in a biological context?

A5: While this compound derivatives show promise as therapeutic agents, further research is needed to address potential limitations. For instance, although the this compound-1,2,3-triazole compounds showed anti-proliferative activity against tumor cells, they also exhibited activity against eqBuChE, a cholinesterase enzyme []. This finding underscores the need for further optimization of these compounds to improve their selectivity and reduce potential off-target effects. Additionally, studies investigating their absorption, distribution, metabolism, and excretion (ADME) profiles are crucial to evaluate their potential as drug candidates.

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